1-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol
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Overview
Description
1-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol is a complex organic compound with a unique structure that combines a furan ring, a triazole ring, a morpholine ring, and a naphthol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling with the naphthol and morpholine units. Common reagents used in these reactions include sulfur-containing compounds, catalysts, and solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or naphthol moieties are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its triazole ring may interact with the active sites of enzymes, inhibiting their function and affecting cellular processes.
Comparison with Similar Compounds
- 1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-2-naphthol
- 1-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-piperidino-2-naphthol
Comparison: Compared to similar compounds, 1-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-4-(morpholin-4-yl)naphthalen-2-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholine ring, in particular, enhances its solubility and bioavailability, making it a more versatile compound for various applications.
Properties
Molecular Formula |
C21H20N4O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
1-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-4-morpholin-4-ylnaphthalen-2-ol |
InChI |
InChI=1S/C21H20N4O3S/c1-24-20(18-7-4-10-28-18)22-23-21(24)29-19-15-6-3-2-5-14(15)16(13-17(19)26)25-8-11-27-12-9-25/h2-7,10,13,26H,8-9,11-12H2,1H3 |
InChI Key |
UNQNDPKGYBFEOC-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=C1SC2=C(C=C(C3=CC=CC=C32)N4CCOCC4)O)C5=CC=CO5 |
Canonical SMILES |
CN1C(=NN=C1SC2=C(C=C(C3=CC=CC=C32)N4CCOCC4)O)C5=CC=CO5 |
Origin of Product |
United States |
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